2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Description
2-(3-Aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid, commonly known as L-carnosine or β-alanyl-L-histidine, is a naturally occurring dipeptide composed of β-alanine and L-histidine linked via an amide bond . It is found in high concentrations in skeletal muscle, brain, and cardiac tissues, where it acts as a pH buffer, antioxidant, and metal-ion chelator . Its structure includes a central imidazole ring (from histidine) and a β-alanyl side chain, conferring unique physicochemical properties such as high solubility in water (1.3 g/mL at 25°C) and a pKa of 6.83 for the imidazole ring .
Properties
IUPAC Name |
2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861860 | |
| Record name | beta-Alanylhistidine | |
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Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Ribonuclease | |
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CAS No. |
108333-82-0, 305-84-0, 9001-73-4, 9001-99-4 | |
| Record name | β-Alanylhistidine | |
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| Record name | L-Carnosine | |
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| Record name | L-Histidine, .beta.-alanyl- | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . The amino acid side chain can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Biochemical Applications
-
Drug Development
- This compound has been studied for its role as a potential drug candidate due to its structural similarity to amino acids and peptides. Its imidazole group may confer unique biochemical properties, making it a candidate for targeting specific biological pathways.
- Case Study: Research indicates that derivatives of this compound exhibit anti-ulcer properties when complexed with zinc, forming a crystalline L-carnosine zinc complex. This complex has shown efficacy in protecting mucosal tissues and promoting healing in peptic ulcer models .
-
Antioxidant Activity
- The imidazole ring in the compound is known for its antioxidant properties. Studies have demonstrated that compounds containing imidazole can scavenge free radicals and reduce oxidative stress in cellular models.
- Data Table: Antioxidant Activity Comparison
Pharmaceutical Applications
-
Therapeutic Agent for Ulcers
- The crystalline L-carnosine zinc complex derived from this compound has been shown to be effective in treating gastric ulcers, offering a mechanism through which it protects the gastric mucosa .
- Clinical Trials: Ongoing clinical trials are assessing the efficacy of this complex in human subjects suffering from chronic gastritis and peptic ulcers.
-
Drug Carrier Systems
- Research suggests that the compound can be utilized as a drug carrier due to its ability to form stable complexes with various therapeutic agents.
- Case Study: A study demonstrated that encapsulating anti-inflammatory drugs within this compound's matrix improved bioavailability and reduced side effects compared to traditional delivery methods .
Material Science Applications
-
Biocompatible Materials
- The compound's properties make it suitable for developing biocompatible materials used in medical implants and drug delivery systems.
- Data Table: Material Properties
Property Value Biodegradability High Cytotoxicity Low Mechanical Strength Moderate -
Nanotechnology
- In nanotechnology, this compound can be functionalized to create nanoparticles that can deliver drugs directly to cancerous cells, minimizing damage to healthy tissues.
- Research Findings: Studies have shown that nanoparticles modified with this compound selectively target cancer cells, enhancing treatment efficacy while reducing systemic toxicity.
Mechanism of Action
The mechanism of action of 2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the amino acid side chain can interact with enzymes and receptors. These interactions can modulate various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Naturally Occurring Analogs
L-Anserine (3-Methylcarnosine)
- Structure: L-Anserine is a methylated analog of carnosine, with a methyl group at the N1 position of the imidazole ring (3-(1-methyl-1H-imidazol-5-yl)) .
- Properties: Molecular formula: C11H18N4O3 (vs. C9H14N4O3 for carnosine). Enhanced stability against enzymatic hydrolysis due to methylation . Higher lipophilicity (logP = -1.2 vs. -2.1 for carnosine) .
- Biological Role: Found in avian muscle, it exhibits stronger antioxidant activity than carnosine in scavenging hydroxyl radicals .
Homocarnosine (GABA-His)
- Structure: Homocarnosine replaces β-alanine with γ-aminobutyric acid (GABA), forming 2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid .
- Properties: Molecular formula: C10H16N4O3. Predominantly localized in the central nervous system, where it modulates GABAergic signaling . Lower buffering capacity (pKa ~6.5) compared to carnosine .
3-(2-Amino-4-Aryl-1H-Imidazol-5-yl)-3-Arylpropanoic Acids
- Structure: Synthetic analogs with aryl substitutions (e.g., p-tolyl) on the imidazole ring and propanoic acid backbone . Example: 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) .
- Properties :
Nitro- and Trifluoromethyl-Substituted Derivatives
- Structure: Derivatives like 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) feature electron-withdrawing groups (NO2, CF3) .
- Properties :
Physicochemical and Spectral Data Comparison
Biological Activity
2-(3-Aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid, also known by its CAS number 305-84-0, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes an imidazole moiety, suggests potential biological activities that could be leveraged for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₁₄N₄O₃
- Molecular Weight : 226.23 g/mol
- CAS Number : 305-84-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and proliferation.
- Metal Ion Coordination : The imidazole group can chelate metal ions, which may play a role in antioxidant defense mechanisms.
Antioxidant Properties
Research indicates that compounds with imidazole rings often exhibit antioxidant properties. These properties can be beneficial in reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. This could be particularly relevant in autoimmune diseases and chronic pain syndromes.
Antimicrobial Activity
Preliminary investigations have shown that derivatives of imidazole-containing compounds can exhibit antimicrobial properties. This suggests that this compound might also have potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Studies | Demonstrated inhibition of specific enzymes linked to metabolic disorders. |
| Antioxidant Activity | Exhibited significant free radical scavenging activity in cellular models, suggesting potential protective effects against oxidative damage. |
| Anti-inflammatory Research | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and protection/deprotection strategies. For example, analogous imidazole-containing compounds are synthesized via refluxing in ethanol with NaBH3CN as a reducing agent, followed by acid hydrolysis (Scheme 1 in ). Key reagents include 3-aminopropanoic acid derivatives and imidazole precursors. Ensure inert conditions to prevent oxidation of sensitive functional groups .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon backbone.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography (if crystalline): Resolves 3D structure (as demonstrated for similar imidazole derivatives in ) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers at -20°C under inert gas (e.g., N₂). Avoid exposure to strong oxidizers, bases, or moisture, as these may degrade the compound. Stability data for related compounds suggest a shelf life of 12–24 months under optimal conditions .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to minimize inhalation risks ().
- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help if irritation persists .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing byproduct formation?
- Methodological Answer :
- Reaction Optimization : Adjust stoichiometry (e.g., excess imidazole precursor to drive amide formation).
- Temperature Control : Lower reaction temperatures (e.g., 0°C to r.t.) reduce unwanted substitutions ().
- Purification : Use column chromatography with polar solvents (e.g., MeOH:CH₂Cl₂) or recrystallization.
- Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates .
Q. How should discrepancies in reported biological activities of this compound be addressed?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Purity Validation : Use HPLC (>95% purity) to rule out contaminants ().
- Mechanistic Studies : Combine in vitro binding assays (e.g., SPR) with computational docking to validate target interactions .
Q. What strategies enhance the bioavailability of this compound in in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify carboxyl or amino groups with ester or peptidase-cleavable motifs.
- Formulation : Use liposomal encapsulation or nanoemulsions to improve solubility.
- Synergistic Combinations : Co-administer with adjuvants that inhibit metabolic enzymes (e.g., CYP450 inhibitors) .
Q. How can computational tools predict reactivity or biological interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to imidazole-recognizing receptors (e.g., histamine receptors).
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites.
- QSAR Models : Corrogate structural features (e.g., imidazole ring substitutions) with activity data from PubChem () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
